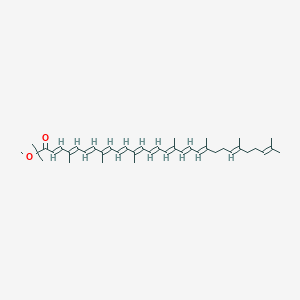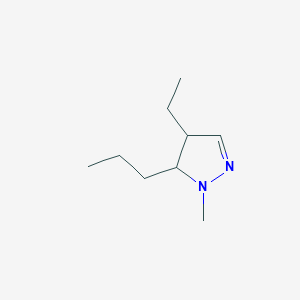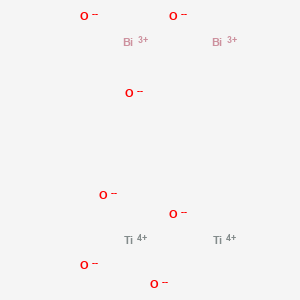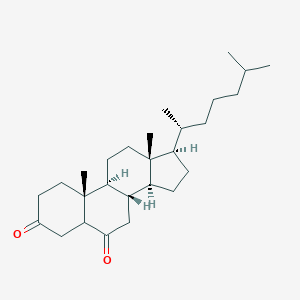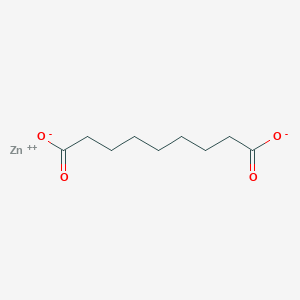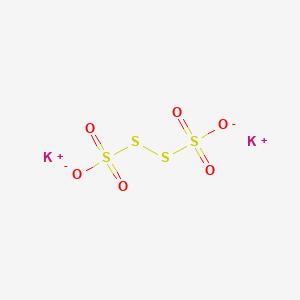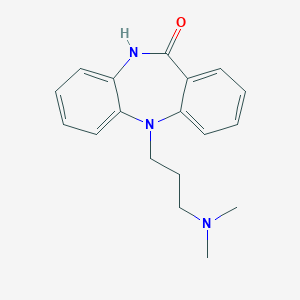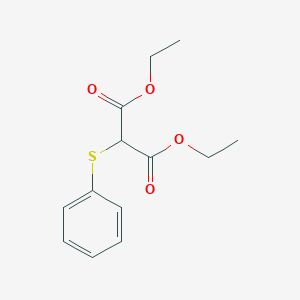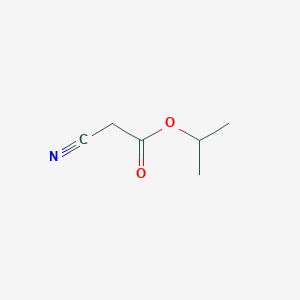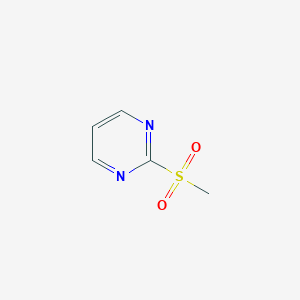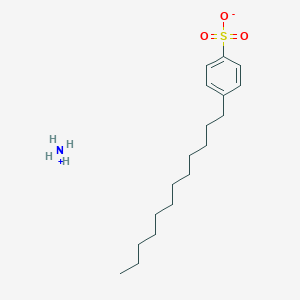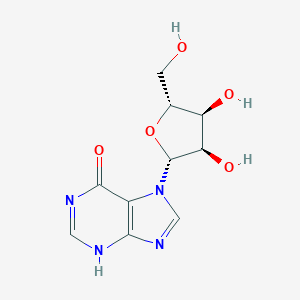
7-beta-Ribofuranosylhypoxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-beta-Ribofuranosylhypoxanthine (7-β-Rib) is a nucleoside analog that has been widely studied for its potential use in scientific research. It is a modified form of the naturally occurring nucleoside hypoxanthine, which is a component of RNA and DNA. The modification of 7-β-Rib involves the addition of a ribofuranosyl group at the 7th position of the hypoxanthine base. This modification has been found to alter the properties of the molecule, making it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of 7-β-Rib involves its incorporation into nucleic acids in place of natural nucleosides. Once incorporated, the molecule can alter the structure and function of the nucleic acid, leading to changes in gene expression and other cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-β-Rib depend on the specific context in which it is used. In general, the molecule has been found to have a number of effects on cellular processes, including changes in gene expression, alterations in protein function, and modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-β-Rib in lab experiments is its ability to alter nucleic acid structure and function in a controlled manner. This can be useful for studying the effects of specific modifications on cellular processes. However, the molecule also has limitations, including potential toxicity and the need for specialized techniques to incorporate it into nucleic acids.
Orientations Futures
There are a number of potential future directions for research on 7-β-Rib. One area of interest is in the development of new methods for incorporating the molecule into nucleic acids. Another area of interest is in the study of its effects on immune responses, which could have implications for the development of new therapies for diseases such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of the molecule, as well as its potential limitations and toxicity.
Méthodes De Synthèse
The synthesis of 7-β-Rib can be achieved through a number of methods. One common method involves the use of ribose-5-phosphate and hypoxanthine as starting materials. These are combined in the presence of enzymes such as purine nucleoside phosphorylase and ribokinase, which catalyze the formation of the 7-β-Rib molecule. Other methods involve the use of chemical synthesis techniques to create the molecule.
Applications De Recherche Scientifique
7-β-Rib has been found to have a number of potential applications in scientific research. One area of interest is in the study of RNA and DNA structure and function. The molecule can be used to probe the interactions between nucleic acids and proteins, as well as to study the effects of mutations and other modifications on nucleic acid structure.
Propriétés
Numéro CAS |
10280-01-0 |
|---|---|
Nom du produit |
7-beta-Ribofuranosylhypoxanthine |
Formule moléculaire |
C10H12N4O5 |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-8-5(14)9(18)12-2-11-8/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
MTBCDJLBNPJBFZ-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=O)C2=C(N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=NC2=C(C(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES canonique |
C1=NC(=O)C2=C(N1)N=CN2C3C(C(C(O3)CO)O)O |
Synonymes |
7-beta-ribofuranosylhypoxanthine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



